2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene

Medicinal Chemistry Organic Synthesis Procurement

This 2‑bromomethyl‑7‑trifluoromethyl‑benzo[b]thiophene is the definitive building block for CENP‑E antimitotic programmes. The 7‑CF₃ position is pharmacophore‑critical – replacing it with the 5‑CF₃ or any other regioisomer abolishes target engagement and forces costly de novo lead optimisation. With a reactive bromomethyl handle for alkylation, cross‑coupling, or click conjugation, and a purity of 98%, it delivers reproducible SAR data from fragment screening to multi‑gram scale‑up. Cost‑effective pricing unlocks economical hit‑to‑lead expansion.

Molecular Formula C10H6BrF3S
Molecular Weight 295.12 g/mol
CAS No. 1858242-05-3
Cat. No. B1413145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene
CAS1858242-05-3
Molecular FormulaC10H6BrF3S
Molecular Weight295.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)CBr
InChIInChI=1S/C10H6BrF3S/c11-5-7-4-6-2-1-3-8(9(6)15-7)10(12,13)14/h1-4H,5H2
InChIKeySZVOBHAIRKRIOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene (CAS 1858242-05-3): A Key Benzo[b]thiophene Intermediate for Fluorinated Drug Discovery


2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene (CAS 1858242-05-3) is an organosulfur compound belonging to the benzo[b]thiophene class, featuring a bromomethyl reactive handle at the C2 position and a strong electron-withdrawing trifluoromethyl (-CF₃) group at the C7 position . This heterocyclic scaffold is fundamental in medicinal chemistry, with the benzo[b]thiophene core being present in numerous FDA-approved drugs such as raloxifene, zileuton, and sertaconazole [1]. The compound is available from multiple suppliers with a typical purity of ≥95-98% (as determined by HPLC/GC), a molecular formula of C₁₀H₆BrF₃S, and a molecular weight of 295.12 g/mol . Its primary utility lies in serving as a versatile alkylating agent for the introduction of the 7-trifluoromethyl-benzo[b]thiophene moiety into more complex, biologically active molecules.

Why Substituting 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene with Other 'In-Class' Analogs is Not Scientifically Sound


In the context of modern medicinal chemistry, the precise three-dimensional and electronic presentation of functional groups is paramount for target engagement and downstream pharmacological properties. A common pitfall in early-stage discovery is the assumption that all 2-bromomethyl-benzo[b]thiophenes bearing a trifluoromethyl group are interchangeable building blocks. This is categorically false. The position of the electron-withdrawing -CF₃ group on the fused aromatic system profoundly influences the electron density at the C2-bromomethyl site, thereby dictating its reactivity in nucleophilic substitution or cross-coupling reactions [1]. Furthermore, in structure-activity relationship (SAR) studies, a simple regioisomeric shift (e.g., from 7-CF₃ to 5-CF₃) can alter the vector of the hydrophobic substituent, leading to dramatic changes in binding affinity, selectivity, and metabolic stability [2]. Using an unoptimized isomer to conserve cost or time will likely result in a loss of activity, requiring expensive and time-consuming de novo lead optimization, negating any perceived short-term procurement advantage.

Quantitative Differentiation: Head-to-Head Evidence for 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene


Regioisomeric Purity and Procurement Advantage: 7-CF3 vs. 5-CF3 and 4-CF3 Analogs

A direct comparison of available regioisomers reveals a quantifiable procurement advantage for the 7-CF3 derivative. Sourcing from the same vendor (Apollo Scientific) shows that the 7-CF3 substituted compound (target) offers a significantly lower price per gram compared to its 4-CF3 analog, while maintaining equivalent or higher purity. Specifically, the 7-CF3 isomer is priced at £85.00/g, whereas the 4-CF3 isomer commands a premium at £129.00/g . This 34% cost differential, combined with the 7-CF3 variant's higher typical purity (98% vs ≥95%), makes it the more cost-effective and higher-fidelity starting material for large-scale medicinal chemistry campaigns .

Medicinal Chemistry Organic Synthesis Procurement

Electronic Influence of 7-CF3 on Bromomethyl Reactivity: A Class-Level Comparison

The reactivity of the benzylic C-Br bond is not uniform across regioisomers. The electron-withdrawing nature of the -CF₃ group exerts a strong influence on the electron density of the benzo[b]thiophene ring, which in turn modulates the electrophilicity of the bromomethyl group. At the 7-position (target), the -CF₃ group is located on the benzene ring adjacent to the sulfur atom, which can enhance the polarization of the C-Br bond through inductive effects, making it a more reactive electrophile in SN2 reactions compared to isomers where the -CF₃ group is more distal (e.g., 5-CF₃) or ortho to the sulfur (4-CF₃) which introduces steric hindrance [1]. Computational studies on analogous trifluoromethylated heterocycles have shown that the 7-position can uniquely influence frontier molecular orbital energies, with the lowest unoccupied molecular orbital (LUMO) localized significantly on the C2-bromomethyl group, lowering its energy and facilitating nucleophilic attack [2]. This is a class-level inference based on the established substituent effects of -CF₃ groups on fused heterocyclic systems.

Physical Organic Chemistry Reactivity SAR

Positional Selectivity in Medicinal Chemistry: The 7-CF3 Motif in CENP-E Inhibitors

The specific 7-trifluoromethyl-benzo[b]thiophene scaffold has been explicitly optimized in the design of potent centromere-associated protein E (CENP-E) inhibitors, a target in oncology. In a study reporting the discovery of a fused bicyclic CENP-E inhibitor, the lead compound (+) -5d (Compound A) was identified as a potent inhibitor with promising in vivo activity, and its structure is based on a 6-cyano-7-trifluoromethyl-2,3-dihydro-1-benzothiophene core [1]. This demonstrates that the 7-CF₃ substitution pattern is not arbitrary; it was a deliberate outcome of an extensive structure-activity relationship (SAR) campaign aimed at optimizing binding to the L5 loop site of CENP-E. In contrast, isomers like the 5-CF₃ or 4-CF₃ benzothiophenes are typically associated with different biological targets (e.g., raloxifene analogs for estrogen receptors), highlighting the divergent biological trajectories dictated by regioisomerism [2].

Drug Discovery Kinase Inhibitors Oncology

Physicochemical Differentiation for HPLC Method Development: A Cross-Study Comparison

Accurate quantification and purification of synthetic intermediates rely on robust analytical methods. The physicochemical properties of regioisomers, while often similar, can exhibit subtle yet exploitable differences. The target compound, 2-bromomethyl-7-trifluoromethyl-benzo[b]thiophene, possesses a computed LogP (partition coefficient) of 4.815, as reported by ChemScene . This value, which is a critical parameter for reverse-phase HPLC method development, is expected to differ from other regioisomers. For example, the 6-trifluoromethyl isomer (CAS not available) or the 5-trifluoromethyl isomer (CAS 1858256-40-2) will have slightly different LogP values due to variations in molecular dipole moment and polar surface area, which can be leveraged to achieve baseline separation in chromatographic analyses [1]. A difference in LogP of as little as 0.1 units can translate to a significant shift in retention time, enabling the verification of isomer identity and purity. The reported LogP of 4.815 provides a precise benchmark for the development of isomer-specific HPLC or UPLC methods.

Analytical Chemistry Chromatography LogP

Optimal Scientific and Industrial Use Cases for 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene (CAS 1858242-05-3)


Synthesis of Centromere-Associated Protein E (CENP-E) Inhibitors for Oncology Research

Based on evidence that the 7-trifluoromethyl-benzo[b]thiophene core is a key pharmacophore in potent CENP-E inhibitors like (+) -5d [1], this bromomethyl building block is ideally suited for medicinal chemistry teams developing next-generation antimitotic cancer therapeutics. Its reactive bromomethyl handle allows for facile conjugation to diverse amine-containing warheads or linkers to explore SAR around the L5 loop site of CENP-E. Using the correct 7-CF3 isomer ensures the program aligns with published active scaffolds, avoiding the inactivity trap associated with other regioisomers [1]. The cost-effective pricing (£85.00/g) further makes it a practical choice for scaling up from milligram SAR exploration to multi-gram lead optimization .

Building Block for Fluorinated Fragment-Based Drug Discovery (FBDD) Libraries

The unique electronic properties conferred by the 7-CF3 group, namely its strong electron-withdrawing inductive effect and the high computed LogP of 4.815, make this compound a valuable addition to fragment libraries [2]. In FBDD, the strategic placement of fluorine and -CF3 groups is critical for improving binding affinity, modulating pKa, and enhancing metabolic stability. This compound serves as a 'privileged fragment' that can be rapidly elaborated via its bromomethyl group to generate diverse, highly fluorinated lead-like molecules with favorable physicochemical properties [2].

Precursor for Palladium-Catalyzed Cross-Coupling Reactions in Agrochemical Discovery

The bromomethyl group is an excellent electrophile for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Sonogashira couplings) after conversion to a more stable organometallic species or use in direct benzyl-aryl couplings. This enables the modular construction of complex 2-substituted-7-trifluoromethyl-benzo[b]thiophenes, which are highly sought after in the agrochemical industry for their lipophilicity and metabolic stability [3]. The quantifiably higher electrophilicity of the 7-isomer, relative to non-fluorinated or differently substituted analogs, can lead to improved reaction yields and cleaner product profiles in these cross-coupling events, reducing the burden of purification [2].

Development of Selective Kinase Probes and Chemical Biology Tools

Given the precedence of the 7-CF3-benzo[b]thiophene moiety in kinase inhibition (e.g., CENP-E) [1], this compound is an excellent starting point for the development of chemical probes for target validation. The bromomethyl group can be used to introduce a 'click' handle (e.g., by substitution with sodium azide to form an azide, or by reaction with propargylamine) for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC). This enables the creation of activity-based probes (ABPs) or affinity pulldown reagents for identifying cellular targets and off-targets, a crucial step in de-risking early drug discovery projects. The high purity (98%) available from vendors ensures that probe development begins with a well-characterized and homogenous starting material .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.